molecular formula C10H14INO2Si B172341 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde CAS No. 174092-75-2

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde

Cat. No.: B172341
CAS No.: 174092-75-2
M. Wt: 335.21 g/mol
InChI Key: NQKIFRSZGVLWSK-UHFFFAOYSA-N
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Description

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is a chemical compound with the molecular formula C10H14INO2Si and a molecular weight of 335.21 g/mol . This compound is characterized by the presence of an iodine atom, a methoxy group, and a trimethylsilanyl group attached to a pyridine ring, along with a carbaldehyde functional group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde typically involves the iodination of a pyridine derivative followed by the introduction of methoxy and trimethylsilanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the trimethylsilanyl group can influence its reactivity and binding properties. The compound may act as a precursor or intermediate in various chemical reactions, facilitating the formation of desired products through its functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is unique due to the combination of its functional groups, which provide distinct reactivity and properties. The presence of the iodine atom allows for specific substitution reactions, while the methoxy and trimethylsilanyl groups influence its chemical behavior and stability .

Biological Activity

4-Iodo-2-methoxy-6-trimethylsilanyl-pyridine-3-carbaldehyde is a pyridine derivative notable for its unique structural features, including an iodine atom, a methoxy group, and a trimethylsilanyl group. These characteristics contribute to its biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research.

The molecular formula of this compound is C10_{10}H14_{14}INO2_2Si, with a molecular weight of 335.21 g/mol. The compound exhibits a predicted boiling point of approximately 318.3 °C and is characterized by its density and solubility properties influenced by the presence of iodine and silanyl groups .

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom enhances the compound's polarizability and binding affinity, which may influence pharmacokinetics and pharmacodynamics. The trimethylsilanyl group can also modulate the compound's reactivity, facilitating interactions with biological molecules.

Antibacterial Activity

In vitro studies on related pyridine compounds have demonstrated antibacterial effects against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of functional groups such as methoxy and silanyl may enhance these activities through mechanisms involving cell membrane disruption or inhibition of bacterial enzyme activity .

Cytotoxicity

The cytotoxic potential of this compound has been assessed in several cancer cell lines. Preliminary findings suggest moderate cytotoxicity against liver (WRL-68), colon (Caco2), breast (MCF-7), and prostate (PC-3) cancer cell lines. The IC50_{50} values for these assays indicate a promising avenue for further exploration in cancer therapeutics .

Case Studies

  • Antiviral Screening : A study evaluated the antiviral properties of structurally similar pyridine compounds against the dengue virus (DENV). Compounds demonstrated significant reductions in viral load with low cytotoxicity profiles, suggesting that this compound may share similar mechanisms .
  • Cytotoxicity Assays : In a series of cytotoxicity tests involving MTT assays on various cancer cell lines, derivatives showed varying degrees of effectiveness. For example, one derivative exhibited an IC50_{50} value of 86 μM against liver cancer cells, indicating potential therapeutic relevance .

Data Summary

Property Value
Molecular FormulaC10_{10}H14_{14}INO2_2Si
Molecular Weight335.21 g/mol
Boiling Point318.3 °C
Antiviral EfficacyPotential against DENV
Cytotoxicity IC50_{50}Approx. 86 μM (varies by cell line)

Properties

IUPAC Name

4-iodo-2-methoxy-6-trimethylsilylpyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO2Si/c1-14-10-7(6-13)8(11)5-9(12-10)15(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKIFRSZGVLWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=N1)[Si](C)(C)C)I)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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